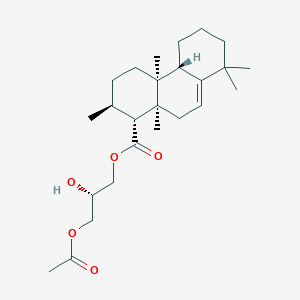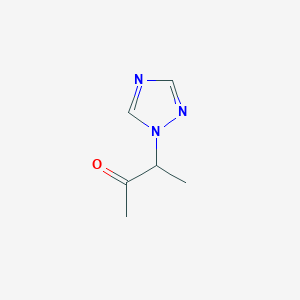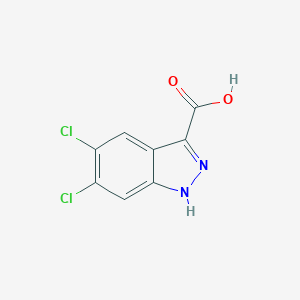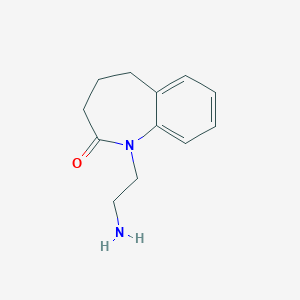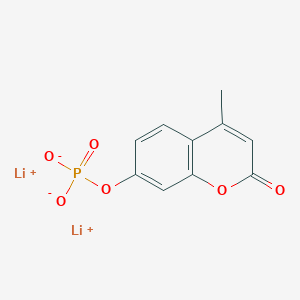
4-Amino-2-(4-chlorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-aminobutyric acid is an organic compound that features a 4-chlorophenyl group attached to a 4-aminobutyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-aminobutyric acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then hydrogenated to yield 4-chlorophenylpropionic acid, which is subsequently converted to 2-(4-Chlorophenyl)-4-aminobutyric acid through amination and decarboxylation reactions .
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-4-aminobutyric acid typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-4-aminobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neurotransmitter analog.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-aminobutyric acid involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors, particularly those involved in the gamma-aminobutyric acid (GABA) pathway. This modulation can lead to altered neuronal activity and has potential therapeutic implications for conditions such as anxiety and epilepsy .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-4-aminobutyric acid
- 2-(4-Fluorophenyl)-4-aminobutyric acid
- 2-(4-Methylphenyl)-4-aminobutyric acid
Uniqueness
2-(4-Chlorophenyl)-4-aminobutyric acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This compound’s specific structural features make it a valuable candidate for further research and development in various scientific fields .
Properties
CAS No. |
120418-68-0 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-amino-2-(4-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI Key |
YSUNOHPTERXNIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CCN)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)C(=O)O)Cl |
Related CAS |
66859-67-4 (hydrochloride) |
Synonyms |
2-(4-chlorophenyl)-4-aminobutyric acid 2-(4-chlorophenyl)-4-aminobutyric acid, hydrochloride 2-PCP-GABA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


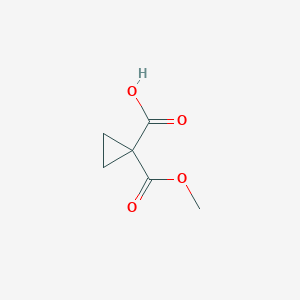

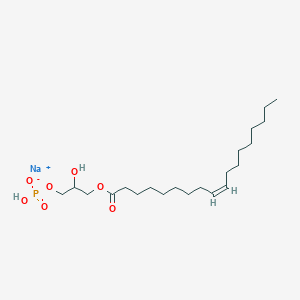
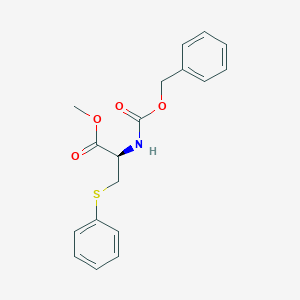



![[(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B54684.png)

